Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate chemical properties
Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate chemical properties
Comprehensive Technical Guide: Chemical Properties and Synthetic Applications of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate
As drug discovery pivots toward increasingly complex and metabolically stable architectures, the strategic selection of polyfunctionalized building blocks becomes paramount. Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (CAS: 1706449-40-2)[1] is a premier example of such a scaffold. Featuring four distinct functional handles—an ester, a fluorine atom, a bromine atom, and a nitro group—this molecule offers unparalleled orthogonal reactivity.
This whitepaper provides an in-depth analysis of the electronic properties, reactivity profiles, and validated synthetic workflows for this critical intermediate, designed specifically for process chemists and drug development professionals.
Structural & Electronic Profiling: The Causality of Reactivity
To master the synthetic utility of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate, one must understand the electronic interplay between its substituents. The molecule is a tetrasubstituted benzene ring where the positioning of each group dictates its reactivity:
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The Nitro Group (C4): As a strongly electron-withdrawing group (EWG), the nitro moiety drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. It strongly activates the ortho and para positions toward nucleophilic attack.
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The Bromo Group (C5): Positioned ortho to the nitro group, the C-Br bond is highly polarized. This specific topology makes the bromine atom an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) via a resonance-stabilized Meisenheimer complex[2]. Furthermore, the electron-deficient nature of the ring accelerates the oxidative addition of Palladium(0) species, making it an ideal candidate for cross-coupling.
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The Fluoro Group (C2): Positioned meta to the nitro group, the fluorine atom does not benefit from the strong resonance activation of the NO₂ group. Consequently, while fluorine is typically a good leaving group in SNAr reactions, in this specific scaffold, it remains largely inert during nucleophilic attacks at C5. This allows the fluorine to be retained in the final drug candidate, providing crucial metabolic stability and modulating the pKa of adjacent functional groups.
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The Methyl Acetate Group (C1): Providing a handle for aliphatic extension, this ester can be selectively hydrolyzed to the corresponding acid or utilized in downstream amidation reactions without disturbing the aromatic halogens.
Physicochemical Data Summary
All quantitative structural and physical data for the core scaffold are summarized below for rapid reference[1].
| Property | Value |
| Chemical Name | Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate |
| CAS Registry Number | 1706449-40-2 |
| Molecular Formula | C₉H₇BrFNO₄ |
| Molecular Weight | 292.06 g/mol |
| SMILES String | COC(=O)CC1=CC(Br)=C(=O)C=C1F |
| Key Functional Groups | Methyl Ester, Aryl Fluoride, Aryl Bromide, Nitro Group |
Mechanistic Pathway Visualization
The orthogonal nature of this scaffold allows for divergent synthetic pathways. The diagram below maps the primary transformations, highlighting the selective activation of each functional group.
Divergent orthogonal synthetic pathways for Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate.
Validated Synthetic Workflows
The following protocols have been designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to prevent common side reactions (e.g., hydrodehalogenation).
Workflow A: Chemoselective Nitro Reduction (Zn/NH₄Cl)
The Causality: Standard catalytic hydrogenation (Pd/C, H₂) of this molecule will inevitably lead to the hydrodehalogenation of the C-Br bond, destroying the cross-coupling handle. To selectively reduce the nitro group to an aniline while preserving the bromine atom, a mild electron-transfer mechanism using Zinc dust and Ammonium Chloride is required[3],[4]. NH₄Cl acts as a weak acid buffer (pH ~6), preventing the solution from becoming too alkaline, which would stall the reduction at the hydroxylamine stage.
Step-by-Step Protocol:
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Preparation: Dissolve Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 equiv, 10 mmol) in a 4:1 mixture of THF and H₂O (50 mL).
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Activation: Add solid NH₄Cl (5.0 equiv, 50 mmol) to the solution and stir until fully dissolved.
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Reduction: Cool the reaction flask to 0 °C using an ice bath. Slowly add Zinc dust (5.0 equiv, 50 mmol) portion-wise over 15 minutes to control the exothermic single-electron transfer process.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
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Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the distinct yellow spot of the nitroaromatic starting material disappears, replaced by a highly polar, UV-active, and Ninhydrin-positive spot (the aniline). LC-MS will confirm the mass shift from[M+H]⁺ 292/294 to 262/264, retaining the 1:1 bromine isotope pattern.
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Workup: Filter the heterogeneous mixture through a pad of Celite to remove insoluble zinc salts. Wash the filter cake with EtOAc (3 × 20 mL). Extract the filtrate with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the aniline derivative.
Workflow B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Causality: The ortho-nitro group heavily withdraws electron density from the C5 carbon. This electron deficiency accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond[2]. A mild base (K₂CO₃) is chosen to facilitate transmetalation without causing premature hydrolysis of the C1 methyl ester.
Step-by-Step Protocol:
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Preparation: In an oven-dried Schlenk flask, combine the starting acetate (1.0 equiv, 5 mmol), an arylboronic acid (1.2 equiv, 6 mmol), and K₂CO₃ (2.0 equiv, 10 mmol).
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Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (25 mL) that has been previously sparged with Argon for 30 minutes.
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Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol). The bidentate dppf ligand is selected to prevent catalyst deactivation and suppress protodeboronation.
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Reaction: Seal the flask and heat to 80 °C for 6 hours.
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Self-Validation (In-Process Control): Monitor by LC-MS. Successful coupling is validated by the complete consumption of the starting material mass and the disappearance of the characteristic 1:1 (M / M+2) bromine isotope cluster, replaced by the exact mass of the biaryl product.
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Workup: Cool to room temperature, dilute with water (30 mL), and extract with EtOAc (3 × 30 mL). Dry the combined organic layers, concentrate, and purify via silica gel flash chromatography.
References
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Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. National Institutes of Health (PMC).[Link]
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Reduction of Nitrophenols by Zinc and Ammonium Chloride in Aqueous Medium. ResearchGate.[Link]
Sources
- 1. 1706449-40-2・methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate・methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]
- 3. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
